Diflubenzuron
Overview
Description
Diflubenzuron is an insecticide belonging to the benzoylurea class. It is widely used in agriculture and public health to control insect pests by inhibiting chitin synthesis, which is essential for the formation of the insect exoskeleton . This compound is particularly effective against mosquito larvae, forest tent caterpillar moths, boll weevils, and gypsy moths .
Mechanism of Action
Target of Action
Diflubenzuron, an insecticide of the benzoylurea class , primarily targets the production of chitin in insects . Chitin is a crucial component of an insect’s exoskeleton, providing structural support and protection .
Mode of Action
The mode of action of this compound involves inhibiting the production of chitin . This inhibition disrupts the normal development of the insect’s exoskeleton. As a result, it triggers insect larvae to molt prematurely without a properly formed exoskeleton . This premature molting leads to the death of the larvae .
Biochemical Pathways
This compound affects the biochemical pathway responsible for the synthesis of chitin . Chitin, a polymer of acetylglucosamine, is a major component of the insect cuticle . By inhibiting chitin synthesis, this compound disrupts the formation of the insect cuticle, which is essential for insect growth and development .
Pharmacokinetics
This compound exhibits low aqueous solubility and is volatile . In rats, this compound is absorbed from the gastrointestinal tract, with absorption decreasing with increasing dose, indicating that absorption is saturable . This compound is rapidly and evenly distributed to all tissues . The major route of elimination is via feces as intact this compound and
Biochemical Analysis
Biochemical Properties
The mechanism of action of Diflubenzuron involves inhibiting the production of chitin, which is used by an insect to build its exoskeleton . It triggers insect larvae to molt early without a properly formed exoskeleton, resulting in the death of the larvae .
Cellular Effects
This compound is considered to be of very low acute toxicity . The primary target for toxicity is the erythrocytes, although the mechanism of haematotoxicity is uncertain . There is no evidence that this compound is either genotoxic or carcinogenic .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the production of chitin, which is used by an insect to build its exoskeleton . This triggers insect larvae to molt early without a properly formed exoskeleton, resulting in the death of the larvae .
Temporal Effects in Laboratory Settings
Aerobic degradation in water is a microbial process with a half-life of a few days, under both laboratory and field conditions . In the field, degradation of this compound, applied at practical rates, is influenced by pH, temperature, formulation, organic matter content, and depth of the water .
Dosage Effects in Animal Models
This compound has been shown to have a low acute toxicity in all tested species (rats, mice, and rabbits) . After oral administration of this compound in rats and mice, the LD50 was higher than 4640 mg/kg body weight . After dermal exposure of this compound in rats and rabbits, the LD50 was higher than 2000 mg/kg body weight .
Metabolic Pathways
The main metabolic pathway (over 90%) of this compound is hydrolysis leading to 2,6-difluorobenzoic acid and 4-chlorophenylurea . These are degraded with half-lives of about 4 and 6 weeks, respectively .
Transport and Distribution
This compound is usually applied directly to plants and water . Uptake of this compound through plant leaves does not occur . The adsorption of this compound on soil is rapid .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Given its role as an inhibitor of chitin synthesis, it is likely that it interacts with enzymes involved in this process, which are typically located in the cytoplasm of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diflubenzuron is synthesized through a multi-step process involving the reaction of 4-chlorophenyl isocyanate with 2,6-difluorobenzamide. The reaction typically occurs in an organic solvent such as acetone or dimethyl sulfoxide under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes purification steps such as recrystallization and solid-phase extraction to ensure the final product meets quality standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its insecticidal properties.
Substitution: Substitution reactions, particularly involving the aromatic rings, can produce derivatives with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated and nitrated derivatives.
Scientific Research Applications
Diflubenzuron has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chitin synthesis inhibition and its effects on insect physiology.
Biology: Employed in research on insect growth regulators and their impact on pest populations.
Medicine: Investigated for potential use in controlling vector-borne diseases by targeting mosquito larvae.
Industry: Utilized in agriculture for pest control in crops and forestry management
Comparison with Similar Compounds
Hexaflumuron: Another benzoylurea insecticide with a similar mode of action.
Lufenuron: Used in veterinary medicine to control flea infestations.
Teflubenzuron: Employed in agriculture for pest control.
Uniqueness of Diflubenzuron: this compound is unique due to its high specificity for chitin synthesis inhibition and its effectiveness against a broad spectrum of insect pests. It is also relatively non-toxic to non-target organisms, making it a preferred choice for integrated pest management .
Properties
IUPAC Name |
N-[(4-chlorophenyl)carbamoyl]-2,6-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQYTWIFVNKMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2O2 | |
Record name | DIFLUBENZURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18113 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024049 | |
Record name | Diflubenzuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1024049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diflubenzuron appears as colorless to yellow crystals. Used as a selective insecticide., White to yellowish-brown solid; [Merck Index] Colorless solid; [HSDB]; [MSDSonline], Solid | |
Record name | DIFLUBENZURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18113 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diflubenzuron | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4856 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Diflubenzuron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 257 °C at 300 mm Hg | |
Record name | DIFLUBENZURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.08 mg/L at 25 °C. pH 7, In water, approximately 0.2 ppm at 20 °C, In water, 0.10 mg/L at pH 4, 0.32 mg/L at pH 10, In water, 0.089 mg/L at 20 °C in deionized water, For more Solubility (Complete) data for DIFLUBENZURON (6 total), please visit the HSDB record page. | |
Record name | DIFLUBENZURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.57 at 20 °C | |
Record name | DIFLUBENZURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9X10-10 mm Hg at 25 °C /gas saturation method/ | |
Record name | DIFLUBENZURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Diflubenzuron has a good inhibitory action on several proteases, including chymotrypsin. ... Proteases such as chymotrypsin are known to activate chitin synthetase. Inhibition of naturally occurring protease (B) should therefore lead to a decrease in chitin synthesis activity. This mechanism, coupled with the effect of diflubenzuron on chitin synthesis, could explain the effectiveness of this compound on cuticular deposition., Diflubenzuron acts by inhibition of chitin synthesis and so interferes with the formation of the insect cuticle. This action is quite specific; related biochemical processes, such as chitin synthesis in fungi, and biosynthesis of hyaluronic acid and other mucopolysaccharides in chickens, mice and rats are not affected. In insect and rust mites, this mode of action can result larvicidal and ovicidal effects at the time of molting of the larvae or at hatching of the eggs. | |
Record name | DIFLUBENZURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
35367-38-5 | |
Record name | DIFLUBENZURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18113 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diflubenzuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35367-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflubenzuron [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035367385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diflubenzuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1024049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLUBENZURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J76U6ZSI8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIFLUBENZURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diflubenzuron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 °C, Off-white to yellow crystals; Melting point: 210-230 °C, with decomposition /technical diflubenzuron/, 230 - 232 °C | |
Record name | DIFLUBENZURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diflubenzuron | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.